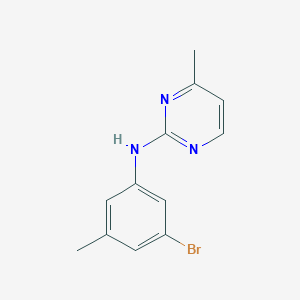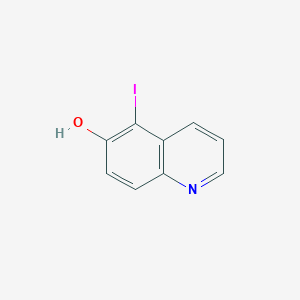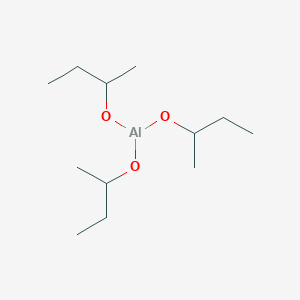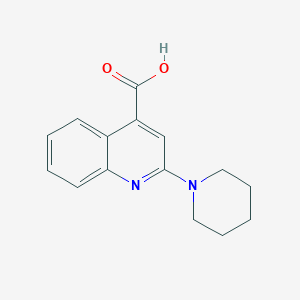
methyl N-(4-bromophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl N-(4-bromophenyl)carbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-bromophenyl)carbamodithioate typically involves the reaction of carbanilic acid derivatives with bromine and methylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl N-(4-bromophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
methyl N-(4-bromophenyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which methyl N-(4-bromophenyl)carbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways and lead to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbanilic acid derivatives and brominated esters. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
methyl N-(4-bromophenyl)carbamodithioate is unique due to its specific bromine and methyl ester functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications.
Propiedades
Número CAS |
23121-37-1 |
|---|---|
Fórmula molecular |
C8H8BrNS2 |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
methyl N-(4-bromophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8BrNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clave InChI |
PDHYVPIEZSMJRO-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8808335.png)


![6-Bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8808348.png)

![2-[4-(Dimethylamino)phenyl]-1-phenylethanone](/img/structure/B8808378.png)
![3-(2-Chloropyrimidin-4-YL)pyrazolo[1,5-A]pyridine](/img/structure/B8808385.png)
![2-[(4-Chlorophenyl)sulfonyl]benzaldehyde](/img/structure/B8808396.png)




